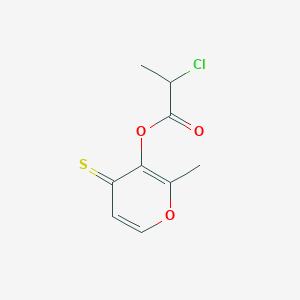
Tetrabromobisphenol A-13C12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrabromobisphenol A-13C12, also known as TBBA-13C12, is a type of bisphenol A (BPA) that has been labeled with 13C12 to enable its detection and quantification. As a halogenated bisphenol A, TBBA-13C12 has been used as a flame retardant in various consumer products and materials, including electronics, furniture, and textiles. It is also known to be an endocrine disruptor, meaning it has the potential to interfere with the body's normal hormone functions.
Applications De Recherche Scientifique
Endocrine Disruption
TBBPA is known as an endocrine disruptor . It’s employed in a range of consumer products and has been predominantly found in different environments through industrial processes and in human samples .
Flame Retardant
TBBPA is among the most utilized flame retardants in the industry globally . It’s extensively applied to reduce the flammability of some commercial products such as furniture, circuit boards, textiles, polystyrene foams, epoxy resins, and padding materials .
Human Biomonitoring
TBBPA is detectable in human samples, such as human urine, blood, and breast milk, especially from Asian countries . This makes it a significant compound for human biomonitoring studies .
Environmental Impact Studies
TBBPA is released into the environment in the process of production, usage, and waste disposal . This leads to its presence in various environmental matrices , making it a crucial compound for studying environmental impacts.
Bioaccumulation Research
TBBPA is used in bioaccumulation research. For example, studies have been conducted to investigate the bioconcentration pattern of TBBPA in common carp .
Mécanisme D'action
Target of Action
Tetrabromobisphenol A (TBBPA) is a known endocrine disruptor . It is employed in a range of consumer products and has been predominantly found in different environments through industrial processes and in human samples . The primary targets of TBBPA are the endocrine system, specifically the thyroid hormone receptors .
Mode of Action
TBBPA interacts with its targets, the thyroid hormone receptors, disrupting their normal function . This interaction can lead to changes in the endocrine system, affecting the body’s hormonal balance . The exact mode of action of TBBPA is still under investigation, and more research is needed to fully understand its effects .
Biochemical Pathways
TBBPA affects the endocrine system, disrupting the normal function of thyroid hormone receptors . This disruption can lead to changes in various biochemical pathways, particularly those related to hormone regulation . The downstream effects of these disruptions can include changes in metabolism, growth, and development .
Pharmacokinetics
It is known that tbbpa can be rapidly excreted and has low availability in laboratory rodents following single gavage administration . This suggests that the bioavailability of TBBPA may be limited, potentially affecting its overall impact .
Result of Action
The molecular and cellular effects of TBBPA’s action primarily involve disruptions to the endocrine system . In laboratory rodent studies, exposure to TBBPA has been associated with increased anxiety and auditory impairments . In fish and amphibians, exposure to TBBPA has been reported to disrupt neurodevelopment and lead to neurobehavioral alterations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of TBBPA . For example, the concentration of TBBPA in indoor dust can vary significantly, potentially affecting exposure levels . Furthermore, TBBPA is detectable in various environmental matrices due to its release during production, usage, and waste disposal . These environmental factors can influence the overall impact of TBBPA on human health and the environment .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Tetrabromobisphenol A-13C12 can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Phenol-13C6", "Bromine", "Sodium hydroxide", "Acetone", "Bisphenol A" ], "Reaction": [ "Step 1: Bromination of Phenol-13C6 with Bromine in the presence of Sodium hydroxide to form 2,4,6-tribromophenol-13C6", "Step 2: Condensation of 2,4,6-tribromophenol-13C6 with Bisphenol A in the presence of Sodium hydroxide to form Tetrabromobisphenol A-13C12", "Step 3: Purification of Tetrabromobisphenol A-13C12 by recrystallization from Acetone" ] } | |
Numéro CAS |
132876-39-1 |
Nom du produit |
Tetrabromobisphenol A-13C12 |
Formule moléculaire |
C₃¹³C₁₂H₁₂Br₄O₂ |
Poids moléculaire |
555.78 |
Synonymes |
2,2-Bis(3,5-dibromo-4-hydroxyphenyl)propane-13C12; 2,2-Bis(4-hydroxy-3,5-dibromophenyl)propane-13C12; 2,2’,6,6’-Tetrabromobisphenol A-13C12; 3,3’,5,5’-Tetrabromobisphenol A-13C12; 3,5,3’,5’-Tetrabromobisphenol A-13C12; 4,4’-(1-Methylethylidene)bis[2, |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Thiaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1142559.png)
![8-(tert-Butyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1142560.png)
![7,8,9,10-Tetrahydrobenzo[f]quinazoline-1,3(2H,4H)-dione](/img/structure/B1142562.png)
![5-Methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1142565.png)
![7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile](/img/structure/B1142567.png)

![4-Chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142572.png)